molecular formula C7H10O B3367380 Hept-5-ynal CAS No. 17522-24-6

Hept-5-ynal

Cat. No. B3367380
CAS RN: 17522-24-6
M. Wt: 110.15 g/mol
InChI Key: DQNOBCJGUXBBBF-UHFFFAOYSA-N
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Description

Hept-5-ynal is a chemical compound with the molecular formula C7H10O and a molecular weight of 110.15 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms and ten hydrogen atoms . The structure of a similar compound, hept-5-yn-1-ol, has been analyzed and it was found that it contains a triple bond . Another related compound, 7-[(methoxycarbonyl)oxy]this compound, contains 24 bonds in total, including 12 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 aldehyde (aliphatic), and 1 carbonate (-thio) derivative .


Physical And Chemical Properties Analysis

This compound has a boiling point of 65-66 °C (at a pressure of 15 Torr) and a density of 0.9210 g/cm3 . It is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Anti-HIV Research

In the realm of medicinal chemistry, Hept-5-ynal derivatives, particularly those related to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) series, have been investigated for their anti-HIV properties. A quantitative structure-activity relationship (QSAR) study employing Genetic Function Approximation (GFA) demonstrated the significance of certain molecular descriptors in enhancing the biological activity of HEPT derivatives against HIV-1. This research underlines the potential of this compound derivatives in the development of new anti-HIV agents, with structural modifications playing a crucial role in their efficacy (Edache, Uzairu, & Abechi, 2016).

Cancer Therapy via Gene-Directed Enzyme Prodrug Therapy (GDEPT)

This compound derivatives have also found applications in gene-directed enzyme prodrug therapy (GDEPT), a novel approach in cancer therapy. GDEPT involves the delivery of a gene encoding a non-toxic enzyme to cancer cells, which then converts a prodrug into a potent cytotoxic agent, specifically targeting tumor cells. Research in this area has shown promising results in tissue culture and animal models, with several enzyme/prodrug combinations being investigated for their effectiveness in eradicating tumor cells while sparing normal tissues (Greco & Dachs, 2001).

Neuropharmacology and Behavioral Studies

In the field of neuropharmacology, studies on neuropeptide Y (NPY) receptors, particularly the Y1 receptors, have provided insights into the regulation of aggressive behavior and its modulation by serotonin pathways. Research involving genetically modified animals lacking the Y1 receptor gene has shown an increase in territorial aggressive behavior, implicating this compound related pathways in the complex interplay between neuropeptides and neurotransmitters in controlling emotions and behavior (Karl et al., 2004).

Safety and Hazards

Hept-5-ynal is associated with several hazard statements including H226, H315, H319, and H335, indicating that it is flammable and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Hept-5-ynal is a chemical compound with the molecular formula C7H10O . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways are sequences of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway.

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .

properties

IUPAC Name

hept-5-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNOBCJGUXBBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17522-24-6
Record name hept-5-ynal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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